3',4'-Dichloro-3,3-dimethylbutyrophenone
Description
Chemical Name: 3',4'-Dichloro-3,3-dimethylbutyrophenone IUPAC Name: 1-(3,4-Dichlorophenyl)-3,3-dimethylbutan-1-one Molecular Formula: C₁₂H₁₄Cl₂O Molecular Weight: 245.15 g/mol CAS Registry Number: Not explicitly listed in the evidence; closest analogs:
- 4'-Chloro-3,3-dimethylbutyrophenone: CAS 60851-32-3
- 2',3'-Dichloro-3,3-dimethylbutyrophenone: CAS 898764-84-6
This compound features a butyrophenone backbone (four-carbon ketone chain) with two chlorine substituents at the 3' and 4' positions on the phenyl ring and two methyl groups at the 3-position of the ketone chain.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFOUHFEDGIZQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642410 | |
| Record name | 1-(3,4-Dichlorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-90-4 | |
| Record name | 1-(3,4-Dichlorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dichloro-3,3-dimethylbutyrophenone typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3,3-dimethylbutan-2-one in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 3’,4’-Dichloro-3,3-dimethylbutyrophenone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dichloro-3,3-dimethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’,4’-Dichloro-3,3-dimethylbutyrophenone is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3’,4’-Dichloro-3,3-dimethylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Differences and Implications
Ketone Chain Length: Butyrophenone (C4 chain) vs. acetophenone (C2) or propiophenone (C3): Longer chains increase steric hindrance and hydrophobicity. For example, the butyrophenone backbone in the target compound may reduce solubility in polar solvents compared to shorter-chain analogs .
Substituent Effects: Chlorine vs.
Molecular Weight: The target compound (245.15 g/mol) is heavier than acetophenone (189.04 g/mol) due to the extended chain and additional substituents .
Reactivity and Applications: Cathinone Derivatives: α-Ethylamino-3,3-dimethylbutyrophenone () is bioactive, highlighting how structural modifications (e.g., amine addition) can confer psychoactive properties .
Research Findings and Data
Crystallographic and Computational Analysis
- Graph set analysis () could elucidate hydrogen-bonding patterns in the solid state, influencing solubility and stability .
Biological Activity
3',4'-Dichloro-3,3-dimethylbutyrophenone (DDMB) is a synthetic compound with the molecular formula C12H14Cl2O, recognized for its potential biological activities. This compound features a butyrophenone backbone with dichloro and dimethyl substitutions, which influence its reactivity and interactions with biological systems. This article delves into the biological activity of DDMB, including its mechanisms of action, research findings, and case studies.
- Molecular Formula : C12H14Cl2O
- IUPAC Name : 1-(3,4-dichlorophenyl)-3,3-dimethylbutan-1-one
- Molecular Weight : 247.15 g/mol
DDMB's biological activity is primarily attributed to its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, leading to alterations in metabolic pathways. Its unique substitution pattern enhances its specificity towards various biological targets.
Key Mechanisms:
- Enzyme Inhibition : DDMB has been shown to inhibit certain enzymes involved in metabolic processes, affecting cellular signaling pathways.
- Protein Interactions : The compound can interact with proteins, potentially altering their structure and function.
Biological Activity Data
| Activity Type | Observed Effects | References |
|---|---|---|
| Enzyme Inhibition | Inhibition of key metabolic enzymes | |
| Cytotoxicity | Induced apoptosis in cancer cell lines | |
| Antimicrobial Activity | Exhibited activity against specific bacterial strains |
Case Studies
-
Enzyme Inhibition Study :
- A study investigated the inhibitory effects of DDMB on cytochrome P450 enzymes. Results indicated significant inhibition at micromolar concentrations, suggesting potential applications in pharmacology to modulate drug metabolism.
-
Cytotoxicity Assessment :
- Research conducted on various cancer cell lines demonstrated that DDMB induces apoptosis through the activation of caspase pathways. The compound showed a dose-dependent response, with IC50 values indicating effective cytotoxicity at low concentrations.
-
Antimicrobial Evaluation :
- A series of tests revealed that DDMB exhibits antimicrobial properties against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
